molecular formula C18H16N2O4S B2483010 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide CAS No. 1421499-40-2

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2483010
CAS No.: 1421499-40-2
M. Wt: 356.4
InChI Key: CSHXWXMQXCYKEA-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule developed for research purposes, integrating a benzodioxole and a benzothiazole pharmacophore through a carboxamide linker. This structural motif is of significant interest in medicinal chemistry and neuroscience research. Compounds featuring the benzothiazole core have been extensively investigated as negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors . Research indicates that such thiazole-carboxamide derivatives can potently inhibit AMPA receptor-mediated currents and modulate receptor kinetics, including desensitization and deactivation rates, suggesting potential as a framework for developing neuroprotective agents . Simultaneously, the benzo[d][1,3]dioxol-5-yl (piperonyl) moiety is a privileged structure in drug discovery, found in compounds with a diverse range of biological activities. This structural feature has been incorporated into molecules evaluated for various applications, including the inhibition of targets like VEGFR and the modulation of P-glycoprotein efflux pump activity to overcome cancer chemoresistance . The combination of these two distinct chemical entities in a single molecule makes this compound a compelling candidate for advanced research. Potential areas of investigation include the study of excitatory neurotransmission, mechanisms of excitotoxicity, and the development of novel therapeutic strategies for neurological disorders. Researchers may also explore its potential multi-target pharmacology in oncology, particularly in relation to angiogenesis and multi-drug resistance. This product is intended for research and development use in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-13(11-5-6-14-15(9-11)24-10-23-14)7-8-19-17(22)18-20-12-3-1-2-4-16(12)25-18/h1-6,9,13,21H,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHXWXMQXCYKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole intermediate, which can be synthesized via a condensation reaction involving benzo[d][1,3]dioxole carbaldehyde and appropriate reagents . The benzo[d]thiazole moiety can be introduced through a cyclization reaction involving a thioamide and a halogenated aromatic compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzo[d]thiazole compounds exhibit promising anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Anticancer Mechanism
A study published in 2023 demonstrated that similar benzothiazole derivatives inhibited cancer cell growth by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Studies have evaluated its efficacy against several bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
This compound810Staphylococcus aureus
This compound89Bacillus subtilis
This compound88Escherichia coli

The results indicate significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis.

Targeting Auxin Receptors

The compound has been identified as a potential modulator of the auxin signaling pathway in plants. It interacts with the Transport Inhibitor Response 1 (TIR1) receptor, enhancing root growth and development.

Mechanism of Action
The interaction with TIR1 influences root-related signaling responses, promoting plant growth under various environmental conditions.

Material Science Applications

The unique structural properties of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide make it a candidate for developing new materials. Its stability and reactivity patterns can be exploited in synthesizing polymers or coatings with specific properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly influence its potency and selectivity.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Hydroxypropyl substitutionIncreases solubility and bioavailability
Benzo[d]thiazole modificationsAlters anticancer potency
Benzo[d][1,3]dioxole variationsEnhances antimicrobial activity

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key cellular pathways, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Pharmacological Comparisons

Bioisosteric Effects : The benzo[d][1,3]dioxol group in the target compound acts as a bioisostere for catechol, mimicking its electronic profile while resisting oxidative degradation, a common issue in catechol-containing drugs . In contrast, compounds like 14 (naphthyl-substituted) exhibit higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Accessibility : The target compound’s synthesis likely involves coupling reactions similar to those for 7b , which used HATU/DIPEA in DMF . However, yields for benzothiazole derivatives vary widely (e.g., 10.2–59% in ), suggesting that the hydroxypropyl-dioxolane substituent may introduce steric or electronic challenges during synthesis.

Biological Activity: While explicit data for the target compound are unavailable, structurally related benzothiazoles (e.g., 3e, 14) have shown multitarget activity, including kinase inhibition and antimicrobial effects .

Physicochemical Properties

  • This balance between lipophilicity and polarity may optimize bioavailability.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides an overview of its synthesis, biological evaluations, and the mechanisms through which it exerts its effects.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to a benzo[d]thiazole structure through a hydroxypropyl group. The synthesis typically involves several steps, including:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Hydroxypropyl Group Introduction : Nucleophilic substitution reactions are commonly used for this step.
  • Coupling with Benzo[d]thiazole : The final step often employs amide bond formation techniques to attach the thiazole component.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects.
Cell LineIC50 (µM)
MCF-72.5
HCT-1163.0
HepG22.8

These values suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis; inhibition leads to apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S phase, preventing cancer cells from proliferating.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens:

  • Inhibition of Bacterial Growth : Studies have reported effective inhibition against Escherichia coli and Staphylococcus aureus.
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL

These results indicate potential applications in treating bacterial infections alongside its anticancer properties .

Case Studies and Research Findings

Recent studies have explored the broader implications of compounds similar to this compound:

  • Antidiabetic Potential : Related benzodioxol derivatives have shown promise in inhibiting α-amylase, suggesting potential applications in diabetes management .
  • AChE Inhibition for Alzheimer's Disease : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), indicating potential therapeutic applications in neurodegenerative diseases .

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